N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide
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Overview
Description
“N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be based on the structures of its components. Piperidine is a six-membered ring with one nitrogen atom . The “N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]” part indicates that the piperidine ring is substituted with a methyl group and a 2-oxo-2-ethyl group.Scientific Research Applications
Molecular and Supramolecular Structures
The molecular and supramolecular structures of derivatives related to N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide have been studied, highlighting their potential as ligands for metal coordination. Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide reveals diverse conformations and hydrogen-bonding patterns, contributing to the understanding of their coordination chemistry and supramolecular assembly (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Role in Synthesis and Chemical Reactions
- The synthesis and oxidation of 1,4-dihydropyridines to corresponding pyridine derivatives using methanesulfonic acid and sodium nitrite reveal the utility of related sulfonamide compounds in facilitating chemical transformations under mild conditions (K. Niknam, S. M. Razavian, M. A. Zolfigol, Iraj Mohammahpoor‐Baltork, 2006).
- The anaerobic oxidation of ethane by archaea, a process relevant in natural gas biogeochemistry, involves compounds structurally similar to methanesulfonamide derivatives. This research provides insights into microbial pathways for ethane utilization, highlighting the broader implications of sulfonamide chemistry in environmental processes (Song-Can Chen et al., 2019).
Analytical Applications
- The development of analytical methods for the determination of sulfonate ester genotoxic impurities in pharmaceutical compounds emphasizes the relevance of methanesulfonamide derivatives in ensuring drug safety and efficacy (Chaozheng Zhang et al., 2016; Jie Zhou et al., 2017).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical process that “N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is involved in. Piperidine derivatives are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Properties
IUPAC Name |
N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-10(15(2,13)14)8-9(12)11-6-4-3-5-7-11/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSZUJVUZDHXHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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